Fluocinolone Acetonide-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

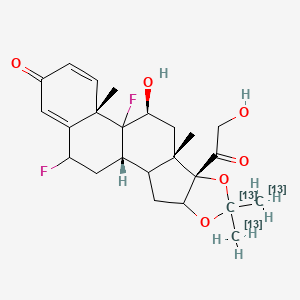

Fluocinolone Acetonide-13C3 is a corticosteroid used to treat various skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye . It has a high lipophilicity and has been used extensively in dermatological preparations .

Synthesis Analysis

The synthesis of fluocinolone acetonide esters was carried out using racemic α-alkoxyalkanoyl or α-aryloxyalkanoyl acids, thus affording the corresponding mixtures of two diastereomeric products .Molecular Structure Analysis

This compound has a molecular formula of C24H30F2O6 . Its structure includes a high degree of lipophilicity, which contributes to its extensive use in dermatological preparations .Physical And Chemical Properties Analysis

This compound has a molecular weight of 455.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 8 .Scientific Research Applications

Dental Pulp Cells Stimulation

Fluocinolone acetonide has been investigated for its potential to stimulate healing in inflamed dental pulp. A study found that low concentrations of fluocinolone acetonide not only lacked toxicity but also significantly stimulated cell proliferation and synthesis of fibronectin and type I collagen in human dental pulp cells (HDPCs). This suggests a possible role in vital pulp therapy aimed at maintaining pulp vitality and function by resolving inflammation and stimulating the healing process (Wannakanok Muincharern et al., 2011).

Enhanced Drug Delivery Systems

Research into topical anti-inflammatory gels has incorporated fluocinolone acetonide into a Eudragit-based microsponge delivery system. This method aims to control drug release to the skin, potentially reducing the risk of systemic absorption associated with topically applied formulations, thereby minimizing side effects while maintaining therapeutic efficacy (J. D'Souza & H. More, 2008).

Photostability and Phototoxicity Studies

Fluocinolone acetonide's photostability under UV-A and UV-B light has been scrutinized due to concerns about phototoxicity, particularly for patients exposed to sunlight post-administration. It decomposes significantly under UV-B and, to a lesser extent, UV-A light. Photoproducts of fluocinolone acetonide have shown potential for inducing photohemolysis and photodamage to proteins and lipids, highlighting the importance of considering photostability in therapeutic applications (G. Miolo et al., 2005).

Anti-Inflammatory and Mineralization Effects

Fluocinolone acetonide has been reported to have osteo-/odonto-inductive and anti-inflammatory effects on dental pulp cells (DPCs). It partially restores the mineralization of LPS-stimulated DPCs by inhibiting the NF-κB pathway and activating the AP-1 pathway. This outlines its dual role in both reducing inflammation and promoting tissue regeneration, suggesting a therapeutic potential for dental applications (Zhongning Liu et al., 2013).

Nanoemulsion for Atopic Dermatitis

A nanoemulsion formulation of fluocinolone acetonide has been characterized for its potential in treating atopic dermatitis. This approach aims to overcome the issues of low solubility and minimal absorption associated with the drug, offering a promising treatment for inflammatory skin conditions (Kanishk Katyan et al., 2022).

Safety and Hazards

Future Directions

Fluocinolone Acetonide-13C3 has been used extensively in different medical areas. It has been used in shampoo products as a low to medium potency corticosteroid for the treatment of seborrheic dermatitis of the scalp . It has also been used as an intravitreal implant for the treatment of diabetic macular edema . Future research may focus on its potential uses in other medical areas .

Mechanism of Action

Target of Action

Fluocinolone Acetonide-13C3 is a synthetic corticosteroid . The primary target of this compound is the glucocorticoid receptor (GR) . The GR plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound interacts with its target, the glucocorticoid receptor, to exert its therapeutic effects . It acts by inhibiting edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . This interaction results in vasoconstriction and suppression of membrane permeability, mitotic activity, immune response, and release of inflammatory mediators .

Biochemical Pathways

The compound’s interaction with the glucocorticoid receptor influences several biochemical pathways. For instance, it has been found to decrease glycogenesis (formation of glycogen) and promote the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Pharmacokinetics

It is known that the compound presents a high lipophilicity , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. It relieves symptoms of inflammatory skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye . In combination with transforming growth factor beta 3 (TGF-β3), it has been found to strongly potentiate chondrogenic differentiation of human bone marrow–derived mesenchymal stem cells (hBMSCs) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, when administered as an eye implant, it presents a sustained delivery for even 12 months, with a concentration generally higher in the vitreous and retina with a little dispersion to the aqueous humor

properties

IUPAC Name |

(1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13?,14-,16?,17-,19?,21-,22-,23?,24+/m0/s1/i1+1,2+1,20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLZLNTKCEFIT-SFFUNZARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3([C@H](C1CC4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CC(C5=CC(=O)C=C[C@@]53C)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)